Beryllium--helium (1/1)

Van der Waals Complexes Excited State Chemistry Helium Nanodroplet Spectroscopy

Beryllium--helium (1/1) (CAS 12506-11-5), designated BeHe, is a neutral diatomic van der Waals complex formed between a beryllium atom and a helium atom. As a prototype for alkaline-earth–helium interactions, it serves as a critical model system for understanding weak intermolecular forces, electronic excitation effects on binding, and the fundamental limits of helium's 'inert' nature.

Molecular Formula BeHe
Molecular Weight 13.01479 g/mol
CAS No. 12506-11-5
Cat. No. B15485785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBeryllium--helium (1/1)
CAS12506-11-5
Molecular FormulaBeHe
Molecular Weight13.01479 g/mol
Structural Identifiers
SMILES[He].[Be]
InChIInChI=1S/Be.He
InChIKeyYVQBXLHVJUPOSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Beryllium--helium (1/1) 12506-11-5: A Fundamental Van der Waals Complex for Probing Weak Interactions


Beryllium--helium (1/1) (CAS 12506-11-5), designated BeHe, is a neutral diatomic van der Waals complex formed between a beryllium atom and a helium atom [1]. As a prototype for alkaline-earth–helium interactions, it serves as a critical model system for understanding weak intermolecular forces, electronic excitation effects on binding, and the fundamental limits of helium's 'inert' nature [2]. This complex is a key reference point for spectroscopic studies of helium nanodroplets and for theoretical investigations into the nature of chemical bonding in weakly bound systems [3].

Beryllium--helium (1/1) 12506-11-5: Why Not All Van der Waals Complexes Are Created Equal


The BeHe complex is not a generic, interchangeable van der Waals system; its properties are exquisitely sensitive to both its electronic state and its chemical environment. While the ground state of BeHe is exceptionally weakly bound, making it challenging to study, its electronically excited state exhibits a binding energy that is orders of magnitude larger, a phenomenon not uniformly observed across all alkaline-earth–helium pairs [1]. Furthermore, the stability and interaction strength of the beryllium-helium bond can be dramatically modulated by the charge on the beryllium atom [2]. This extreme state-dependent behavior means that substituting BeHe with a different metal–helium complex (e.g., MgHe) or assuming the behavior of the neutral ground state is representative of all beryllium-helium interactions would lead to incorrect conclusions in both spectroscopic and theoretical investigations. The specific quantitative evidence for this differentiation is detailed below [3].

Beryllium--helium (1/1) 12506-11-5: Quantitative Evidence for Differentiated Scientific Selection


Excited State Binding Energy: A 165,000-Fold Increase Compared to Ground State

The binding energy of the BeHe complex increases dramatically upon electronic excitation of the beryllium atom. While the ground state (X¹Σ⁺) is exceptionally weakly bound, with a dissociation energy (De) of only ~6 cm⁻¹, the excited Be(¹D) state forms a stable adduct with a binding energy of up to 10.2 kcal/mol [1][2]. This is a critical differentiation from other alkaline-earth helium complexes, which may exhibit different excited-state enhancements [3].

Van der Waals Complexes Excited State Chemistry Helium Nanodroplet Spectroscopy

Ground State Well Depth: Quantitative Comparison Within the Alkaline-Earth Series

In the ground electronic state, the BeHe complex has a van der Waals well depth that is notably smaller than that of its heavier congeners. This difference in interaction strength has implications for doping helium nanodroplets, where the trapping and location of the dopant atom within the droplet are determined by these potentials [1].

Potential Energy Surfaces Van der Waals Interactions Theoretical Chemistry

Ionic State Stability: How Charge State Dictates Be-He Interaction Strength

The interaction between beryllium and helium is strongly dependent on the charge state of the beryllium atom. The cationic complexes Be⁺He and Be²⁺He are significantly more strongly bound than the neutral ground state complex, with well-defined potential energy surfaces and spectroscopic constants that are crucial for modeling ion transport and reactions in plasmas and interstellar environments [1].

Ion-Molecule Reactions Potential Energy Surfaces Astrochemistry

Charge Transfer Mechanism: A Key Differentiator in Neutral Be*He Complexes

The unexpected stability of the neutral Be*He excited state complex is attributed to a significant charge transfer (CT) component in its interaction energy. This mechanism, involving electron density shifting from helium to beryllium, is a key differentiator from many other van der Waals complexes where dispersion forces dominate [1].

Chemical Bonding Theory Charge Displacement Analysis Van der Waals Forces

Differentiation from HeBeH₂: The Impact of the Chemical Environment on Be-He Repulsion

The interaction between a helium atom and a beryllium center is not a fixed property but is highly sensitive to the beryllium's chemical environment. A direct comparison of the isolated BeHe complex with the helium adduct of beryllium hydride (HeBeH₂) shows a significant reduction in repulsive energy when the beryllium atom is bonded to hydrogen, providing a quantitative measure of how chemical bonding alters the Be-He potential [1].

Ab Initio Calculations Reaction Intermediates Beryllium Chemistry

Recommended Application Scenarios for Beryllium--helium (1/1) 12506-11-5 Based on Proven Differentiation


Spectroscopic Calibration of Helium Nanodroplet Experiments

Due to its extremely weak ground-state binding compared to heavier alkaline-earth atoms, Be is an ideal dopant for studying surface locations and quantum solvation effects in helium nanodroplets. Its behavior serves as a benchmark for understanding the most weakly interacting dopants, with its well-depth (~2.2 cm⁻¹) providing a quantitative lower bound for trapping potentials [1].

Fundamental Studies of Excited-State Bonding and Charge Transfer

The Be*He complex, with its 10.2 kcal/mol binding energy and significant charge-transfer character, provides a rare and experimentally accessible (via electronic spectroscopy) model system for investigating how electronic excitation can create a strong chemical bond between two nominally 'closed-shell' atoms [2]. This is a key system for validating high-level quantum chemical methods designed to capture weak, non-dispersive interactions.

Modeling Beryllium Ion Transport in Helium Buffer Gas

The well-characterized potential energy surfaces for Be⁺He (De = 2968 cm⁻¹) and Be²⁺He (De = 644 cm⁻¹) are essential for simulating the mobility, diffusion, and clustering of beryllium ions in a helium environment [3]. This has direct relevance for techniques such as ion mobility spectrometry and for understanding the chemistry of beryllium in helium-rich astrophysical plasmas.

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